1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol
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Overview
Description
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H12F3N3O. It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidin-4-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of trifluoromethyl ketone with 2-aminopyrimidine to form an intermediate.
Nucleophilic Substitution: This intermediate undergoes nucleophilic substitution with piperidin-4-ol, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrimidine ring can interact with nucleic acids or proteins, influencing their function and leading to the compound’s biological effects .
Comparison with Similar Compounds
- 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one
- 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-3-ol
- 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine
Uniqueness: 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the hydroxyl group provides a site for further chemical modifications .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)8-1-4-14-9(15-8)16-5-2-7(17)3-6-16/h1,4,7,17H,2-3,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWTYVSELDRYPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CC(=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383810 |
Source
|
Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401930-07-2 |
Source
|
Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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